3',4'-Dimethyl-3-(3-fluorophenyl)propiophenone
Description
Historical Context and Development
The synthesis of 3',4'-dimethyl-3-(3-fluorophenyl)propiophenone emerged from advancements in fluorinated organic chemistry, particularly in modifying propiophenone derivatives to enhance stability and bioactivity. Propiophenone itself, an aryl ketone, has been synthesized since the early 20th century via Friedel-Crafts acylations. The introduction of fluorine in the 3-position of the phenyl ring and methyl groups at the 3' and 4' positions of the other aromatic ring represents a strategic modification to optimize electronic and steric properties. This compound is part of a broader class of fluorinated propiophenones explored for pharmaceutical and material science applications.
Significance in Fluorinated Organic Chemistry
Fluorination at the 3-position introduces unique electronic effects:
- Enhanced Stability : The carbon–fluorine bond increases molecular stability, a critical factor in drug design and synthetic intermediates.
- Reactivity Modulation : Fluorine’s electronegativity influences nucleophilic and electrophilic substitution patterns, enabling selective functionalization.
- Biological Relevance : Fluorine substitution mimics hydrogen in size but alters binding affinities, making it valuable in medicinal chemistry.
This compound exemplifies how fluorine’s properties are leveraged to design molecules with tailored reactivity and bioactivity.
Nomenclature and Classification
Classification :
Overview of Propiophenone Derivatives
Propiophenone derivatives are structurally diverse, with applications in:
- Pharmaceuticals : Intermediates for antidiabetic agents, anorectics, and stimulants.
- Materials Science : Precursors for polymers and electronic materials.
- Research : Tools for studying reaction mechanisms and fluorine effects.
Key Structural Variants :
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(3-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO/c1-12-6-8-15(10-13(12)2)17(19)9-7-14-4-3-5-16(18)11-14/h3-6,8,10-11H,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCMYIIZKZBHPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCC2=CC(=CC=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644533 | |
| Record name | 1-(3,4-Dimethylphenyl)-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-17-4 | |
| Record name | 1-Propanone, 1-(3,4-dimethylphenyl)-3-(3-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Dimethylphenyl)-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation
The most common and effective method to prepare propiophenone derivatives such as 3',4'-Dimethyl-3-(3-fluorophenyl)propiophenone is the Friedel-Crafts acylation reaction. This involves the acylation of a suitably substituted aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.
-
- Aromatic ring with 3',4'-dimethyl substitution (e.g., 3,4-dimethylbenzene or its derivatives)
- 3-fluorobenzoyl chloride (acylating agent)
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- Aluminum chloride (AlCl3) is the preferred Lewis acid catalyst due to its strong electrophilic activation of the acyl chloride.
-
- Anhydrous environment to prevent hydrolysis of acyl chloride.
- Low to moderate temperatures (0–50 °C) to control reaction rate and minimize side reactions.
- Inert atmosphere (nitrogen or argon) to avoid moisture and oxidation.
-
- Formation of acylium ion from 3-fluorobenzoyl chloride and AlCl3.
- Electrophilic aromatic substitution on the dimethyl-substituted aromatic ring.
- Work-up with water or dilute acid to quench the reaction and liberate the ketone product.
This method is well-established for synthesizing various substituted propiophenones, including fluorinated analogs, and is scalable for industrial production with optimization of parameters such as catalyst loading, temperature, and reaction time.
Alternative Synthetic Approaches
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- Preparation of a Grignard reagent from 3-fluorobromobenzene.
- Reaction with propionitrile or an appropriate ester to form the ketone after hydrolysis.
- This method requires careful control of stoichiometry and temperature to avoid over-reduction or side products.
Suzuki–Miyaura Coupling (for related compounds):
- Although more common for biaryl synthesis, this palladium-catalyzed cross-coupling can be adapted to introduce fluorophenyl groups onto a propiophenone scaffold if halogenated intermediates are available.
- Requires boronic acid or ester derivatives and halogenated aromatic ketones.
Industrial Production Methods
-
- To enhance yield and reproducibility, continuous flow chemistry is employed.
- Allows precise control over reaction time, temperature, and mixing.
- Minimizes side reactions and improves safety when handling reactive intermediates like acyl chlorides.
-
- Recrystallization from suitable solvents (e.g., ethanol, hexane).
- Chromatographic purification (flash chromatography or preparative HPLC) to achieve high purity.
- Distillation under reduced pressure may be used if the compound is thermally stable.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Conditions for this compound Synthesis |
|---|---|
| Starting Aromatic Compound | 3',4'-Dimethylbenzene or derivative |
| Acylating Agent | 3-Fluorobenzoyl chloride |
| Catalyst | Aluminum chloride (AlCl3) |
| Solvent | Anhydrous dichloromethane (DCM) or carbon disulfide (CS2) |
| Temperature | 0–50 °C |
| Reaction Time | 2–6 hours |
| Atmosphere | Nitrogen or argon inert atmosphere |
| Work-up | Quenching with ice-cold water or dilute acid |
| Purification | Recrystallization, chromatography |
| Yield | Typically 60–85% depending on optimization |
Research Findings and Notes
- The presence of the fluorine atom on the phenyl ring influences the electronic properties of the acylating agent, often requiring slight adjustments in reaction conditions to optimize yield and selectivity.
- The dimethyl substitution on the aromatic ring increases steric hindrance, which can affect regioselectivity and reaction rate; thus, reaction times may be longer or catalyst amounts increased.
- Analogous compounds such as 2',3'-Dimethyl-3-(4-fluorophenyl)propiophenone have been synthesized successfully using the above methods, supporting the applicability of these conditions to the this compound target.
- Industrial synthesis often involves scale-up optimization including continuous flow techniques and automated control systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dimethyl-3-(3-fluorophenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst facilitate substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
3',4'-Dimethyl-3-(3-fluorophenyl)propiophenone serves as a crucial intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Friedel-Crafts Acylation : Used for synthesizing more complex aromatic compounds.
- Reagent for Substitution Reactions : Acts as a precursor in the formation of substituted aromatic derivatives.
Biology
In biological studies, this compound has been investigated for its interactions with biological systems:
- Enzyme Inhibition Studies : Research indicates potential effects on enzyme activity, which could lead to applications in drug development.
- Receptor Binding : The compound's ability to bind to specific receptors suggests a role in modulating biological pathways.
Medicine
The pharmacological potential of this compound is under investigation:
- Anti-inflammatory Properties : Preliminary studies suggest it may exhibit anti-inflammatory effects, making it a candidate for therapeutic applications.
- Analgesic Effects : Research is ongoing to explore its pain-relieving properties.
Industry
In industrial applications, this compound is utilized for:
- Specialty Chemicals Production : It is used in the manufacture of fragrances and dyes due to its aromatic properties.
- Material Science : Investigated for use in developing new materials that require specific chemical characteristics.
Case Studies and Research Findings
Several studies have highlighted the biological activity and potential applications of this compound:
- Analgesic Studies : A controlled animal study demonstrated the compound's efficacy in reducing pain responses, indicating its potential as an analgesic agent.
- Antioxidant Activity : Research has shown that derivatives of this compound exhibit significant antioxidant properties, which could be beneficial in reducing oxidative stress in biological systems.
- Cytotoxic Effects : Studies have evaluated the cytotoxicity of the compound against various cancer cell lines, revealing promising results that warrant further investigation into its anticancer properties.
Mechanism of Action
The mechanism of action of 3’,4’-Dimethyl-3-(3-fluorophenyl)propiophenone involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the propiophenone backbone may interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Position and Electronic Effects
- 2',6'-Dimethyl-3-(3-fluorophenyl)propiophenone (CAS 89892-39-7): This isomer features methyl groups at the 2' and 6' positions instead of 3' and 4'. However, the electronic effects of fluorine remain comparable to the target compound .
- 4'-Fluoro-3-(3-fluorophenyl)propiophenone (CAS 898789-17-8): Replacing methyl groups with a fluorine atom at the 4' position increases electronegativity, which may enhance metabolic stability but reduce lipophilicity compared to the dimethylated analog. This substitution pattern is common in CNS-targeting pharmaceuticals due to improved blood-brain barrier penetration .
Impact of Halogen vs. Alkyl Substituents
- However, the dimethyl groups on the adjacent phenyl ring introduce steric bulk, which may hinder enzymatic degradation pathways compared to the target compound’s mono-fluorinated system .
- Propiophenone (CAS 93-55-0): The unsubstituted parent compound lacks bioactivity in phytotoxicity assays, whereas fluorinated and methylated derivatives (e.g., the target compound) exhibit inhibitory effects on seed germination and radicle growth. This highlights the critical role of substituents in bioactivity .
Physicochemical Properties
| Compound | Molecular Weight | Melting Point (°C) | Solubility (LogP) |
|---|---|---|---|
| 3',4'-Dimethyl-3-(3-fluorophenyl)propiophenone | 252.36* | Not reported | ~3.2 (estimated) |
| 2',6'-Dimethyl-3-(3-fluorophenyl)propiophenone | 252.36 | Not reported | ~3.0 |
| 4'-Fluoro-3-(3-fluorophenyl)propiophenone | 246.24 | Not reported | ~2.8 |
| Propiophenone (unsubstituted) | 134.18 | 18–20 | 1.75 |
*Molecular weight inferred from for analogous structures.
- The target compound’s higher LogP (vs. fluorinated analogs) suggests improved lipid membrane permeability, advantageous in drug design .
Biological Activity
3',4'-Dimethyl-3-(3-fluorophenyl)propiophenone, commonly referred to as a derivative of propiophenone, has gained attention in various fields including medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a propiophenone backbone with two methyl groups at the 3' and 4' positions and a fluorinated phenyl group at the 3-position. Its molecular formula is C16H16F O, and it is characterized by its unique structural attributes that influence its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.
- Receptor Binding : It has the potential to bind to various receptors, modulating signaling pathways critical for cellular function.
- DNA Interaction : The compound may interact with DNA, influencing gene expression and potentially leading to cytotoxic effects in cancer cells.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that derivatives of propiophenones exhibit significant anticancer effects. A study assessed the cytotoxicity of related compounds against human cancer cell lines using the MTT assay. The results showed that compounds similar to this compound demonstrated varying degrees of cytotoxicity against glioblastoma and breast cancer cell lines, suggesting potential therapeutic applications in oncology .
Antimicrobial Activity
Another area of interest is the antimicrobial properties of this compound. Studies have evaluated its effectiveness against various pathogens, including bacteria and fungi. For instance, derivatives have shown inhibitory effects on Candida albicans, a common fungal pathogen, indicating potential use in antifungal therapies .
Case Studies
- Case Study on Anticancer Effects : A series of experiments conducted on derivatives similar to this compound revealed that these compounds exhibited selective cytotoxicity towards U-87 glioblastoma cells compared to MDA-MB-231 breast cancer cells. The IC50 values indicated a higher efficacy against glioblastoma, highlighting the compound's potential as a targeted therapy .
- Antimicrobial Efficacy Against Candida albicans : In vitro studies demonstrated that certain derivatives inhibited the growth of C. albicans at concentrations as low as 7.8 µg/mL. These findings suggest that modifications in the chemical structure can enhance antifungal activity .
Data Tables
Q & A
Q. What synthetic routes are recommended for 3',4'-Dimethyl-3-(3-fluorophenyl)propiophenone in academic settings?
- Methodological Answer : A two-step approach is advised: (i) Friedel-Crafts acylation using 3-fluorophenylacetyl chloride and a substituted toluene derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the propiophenone backbone. Reaction conditions (temperature, solvent polarity) should be optimized to enhance regioselectivity due to competing methyl and fluorine substituent effects . (ii) Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures to achieve >98% purity. Monitor intermediates using TLC and confirm final structure via ¹H/¹³C NMR .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Storage : Maintain under inert atmosphere (argon/nitrogen) at room temperature, away from ignition sources (P210) .
- Waste disposal : Segregate halogenated organic waste and coordinate with certified disposal services to prevent environmental release of fluorinated byproducts .
- PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis. Refer to safety codes P201 (specialized instructions) and P202 (pre-experiment review) .
Q. Which analytical techniques are optimal for structural confirmation and purity assessment?
- Methodological Answer :
- Structural elucidation : Combine ¹⁹F NMR (to confirm fluorine environment) with 2D NMR (COSY, HSQC) for backbone connectivity. Compare experimental data to PubChem/NIST reference spectra for fluorinated propiophenones .
- Purity analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Validate method specificity via spiked impurity recovery tests .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR)?
- Methodological Answer :
- Step 1 : Rule out solvent or concentration artifacts by re-acquiring spectra in deuterated DMSO or CDCl₃ at varying concentrations.
- Step 2 : Perform X-ray crystallography to unambiguously assign stereoelectronic effects from fluorine and methyl groups.
- Step 3 : Use DFT calculations (B3LYP/6-31G* level) to simulate NMR chemical shifts and compare with experimental data. Discrepancies may indicate conformational flexibility or intermolecular interactions .
Q. What strategies improve regioselectivity in electrophilic substitution reactions involving this compound?
- Methodological Answer :
- Directing group analysis : The 3-fluorophenyl group is meta-directing, while the 4'-methyl substituent is ortho/para-directing. Computational modeling (e.g., Hirshfeld charge analysis) predicts electron-deficient regions for targeted functionalization.
- Catalytic optimization : Screen Lewis acids (e.g., FeCl₃ vs. AlCl₃) under controlled temperatures (−10°C to 50°C) to favor desired substitution patterns. Monitor reaction progress via in-situ IR spectroscopy .
Q. How can the compound’s stability under oxidative or photolytic conditions be systematically evaluated?
- Methodological Answer :
- Accelerated degradation studies : Expose samples to UV light (254 nm, 48 hrs) or 40°C/75% RH. Analyze degradation products via LC-MS and identify pathways (e.g., defluorination, methyl oxidation).
- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under standard lab conditions. Implement inert-atmosphere storage (P210) to mitigate oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
